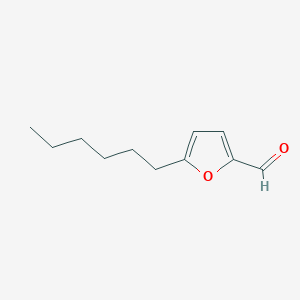

5-Hexyl-2-furaldehyde

Übersicht

Beschreibung

5-Hexyl-2-furaldehyde is an organic compound with the chemical formula C10H14O2. It belongs to the furan aldehyde family and is characterized by a furan ring with a hexyl side chain. The compound has a sweet, nutty odor and is used in various applications, including flavoring agents and as a precursor in chemical synthesis .

Synthesis Analysis

The synthesis of 5-Hexyl-2-furaldehyde involves the selective hydrogenation of furfural (FF) or 5-hydroxymethylfurfural (HMF). Researchers have found that Pd/LDH-MgAl-NO3 efficiently catalyzes this hydrogenation process in water. At near-complete conversion of FF and HMF, the selectivities of 5-Hexyl-2-furaldehyde (5-HMTHFF) and tetrahydrofurfural (THFF) can reach 83.7% and 92.6%, respectively. This work represents a significant achievement in selectively hydrogenating the furanyl ring while keeping the C=O group intact within the same molecule .

Wissenschaftliche Forschungsanwendungen

1. Catalytic Hydrogenation

5-Hydroxymethyl-2-furaldehyde (HMF), closely related to 5-Hexyl-2-furaldehyde, was hydrogenated to 2,5-bis(hydroxymethyl)furan (BHMF) in various n-alcohol solvents using a Ru(OH)x/ZrO2 catalyst. This process achieved a yield greater than 99% and was significant for its high turnover number (TON) and turnover frequency (TOF) (Han et al., 2016).

2. Spectroscopic and Quantum Chemical Analysis

5-(Hydroxymethyl)-2-furaldehyde has been characterized using spectroscopic analytical techniques and high-level quantum chemical calculations. This research involved examining its molecular geometry, vibrational properties, electronic properties, and chemical shifts, enhancing understanding of its biologically important features (Rajkumar et al., 2020).

3. Chromatographic Techniques in Food Analysis

The separation and determination of 5-HMF in fruit juices were explored using micellar electrokinetic capillary chromatography. This study highlights the importance of 5-HMF as an index of deteriorative changes in commercially processed foods and demonstrates the versatility of chromatographic methods in food analysis (Corradini & Corradini, 1992).

4. Development of Analytical Methods

A sample applicator for paper chromatography was developed for the analysis of 5-hydroxymethyl-2-furaldehyde and levulinic acid. This innovation in chromatographic technology underscores the compound's role in analytical chemistry, particularly in the study of reaction products from aqueous acid solutions of glucose (McKibbins et al., 1961).

5. Biomass Conversion

The preparation of 5-HMF from d-fructose using dimethylsulphoxide (DMSO) at 150°C for 2 h is a notable example of biomass conversion. This research offers insights into sustainable chemistry and the potential of 5-HMF as a biomass-derived intermediate (Musau & Munavu, 1987).

Eigenschaften

IUPAC Name |

5-hexylfuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-2-3-4-5-6-10-7-8-11(9-12)13-10/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBXXHLEUXECOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(O1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hexyl-2-furaldehyde | |

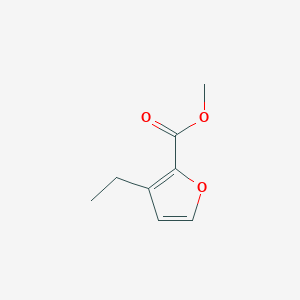

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

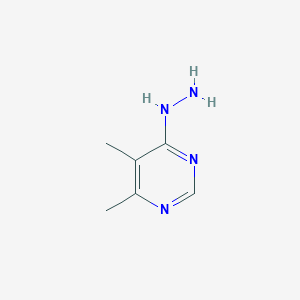

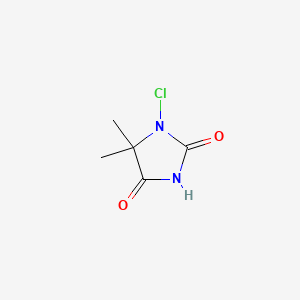

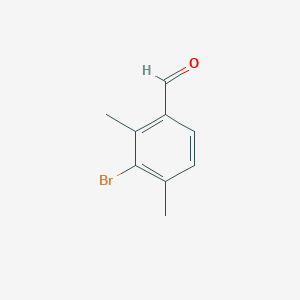

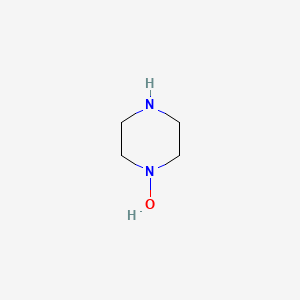

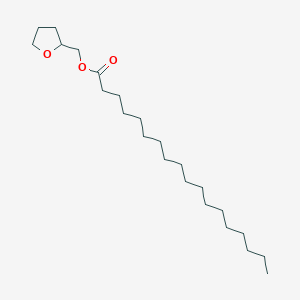

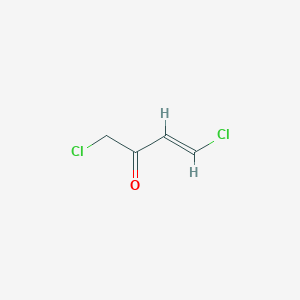

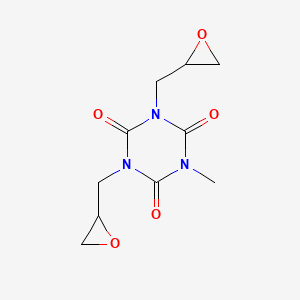

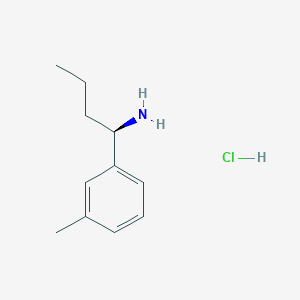

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.